[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-[[(1R,3R,4R,5S,8S)-3-[(2R,3S,4R,5R,6S)-5-hydroxy-2-(hydroxymethyl)-6-[[(1R,3S,4R,5S,8S)-3-hydroxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-sulfonatooxyoxan-4-yl]oxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate
CAS No.: 9062-07-1
Cat. No.: VC20846684
Molecular Formula: C24H34O31S4-4
Molecular Weight: 946.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 9062-07-1 |
|---|---|
| Molecular Formula | C24H34O31S4-4 |
| Molecular Weight | 946.8 g/mol |
| IUPAC Name | [(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-[[(1R,3R,4R,5S,8S)-3-[(2R,3S,4R,5R,6S)-5-hydroxy-2-(hydroxymethyl)-6-[[(1R,3S,4R,5S,8S)-3-hydroxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-sulfonatooxyoxan-4-yl]oxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate |
| Standard InChI | InChI=1S/C24H38O31S4/c25-1-5-12(52-56(31,32)33)9(27)10(28)22(46-5)49-14-8-4-44-18(14)20(55-59(40,41)42)24(48-8)51-16-11(29)23(47-6(2-26)15(16)53-57(34,35)36)50-13-7-3-43-17(13)19(21(30)45-7)54-58(37,38)39/h5-30H,1-4H2,(H,31,32,33)(H,34,35,36)(H,37,38,39)(H,40,41,42)/p-4/t5-,6-,7-,8-,9-,10-,11-,12+,13+,14+,15+,16-,17+,18+,19-,20-,21+,22+,23+,24-/m1/s1 |
| Standard InChI Key | QIDSWKFAPCTSKL-RRQHLKGPSA-J |
| Isomeric SMILES | C1[C@@H]2[C@@H]([C@H](O1)[C@H]([C@H](O2)O)OS(=O)(=O)[O-])O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)OS(=O)(=O)[O-])O[C@@H]4[C@@H]([C@@H]5[C@H]([C@H](O4)CO5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)OS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])O |
| SMILES | C1C2C(C(O1)C(C(O2)O)OS(=O)(=O)[O-])OC3C(C(C(C(O3)CO)OS(=O)(=O)[O-])OC4C(C5C(C(O4)CO5)OC6C(C(C(C(O6)CO)OS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])O |
| Canonical SMILES | C1C2C(C(O1)C(C(O2)O)OS(=O)(=O)[O-])OC3C(C(C(C(O3)CO)OS(=O)(=O)[O-])OC4C(C5C(C(O4)CO5)OC6C(C(C(C(O6)CO)OS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])O |
Introduction
Chemical Identity and Structural Overview
Nomenclature and Classification
The compound [(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-[[(1R,3R,4R,5S,8S)-3-[(2R,3S,4R,5R,6S)-5-hydroxy-2-(hydroxymethyl)-6-[[(1R,3S,4R,5S,8S)-3-hydroxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-sulfonatooxyoxan-4-yl]oxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate is categorized as a complex glycoside containing multiple sulfate functional groups. It belongs to the broader class of sulfated carbohydrates, which play crucial roles in biological systems for cellular signaling and interactions. The compound features characteristic dioxabicyclo[3.2.1]octane cores, which are significant structural motifs found in various natural products.
Molecular Identity Parameters
Table 1 presents the key molecular identity parameters of the compound:
The compound contains 10 hydrogen bond donors and 31 hydrogen bond acceptors, with a topological polar surface area of 492 Ų . The large number of polar functional groups, especially the sulfate groups, contributes to its hydrophilic character, reflected in its calculated XLogP3-AA value of -9.1 .
Structural Features and Characteristics
Key Structural Motifs
The compound is characterized by several distinctive structural features:
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Multiple dioxabicyclo[3.2.1]octane cores, which are rigid bicyclic frameworks containing oxygen bridges
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Four sulfate groups positioned at specific stereogenic centers
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Several hydroxyl groups providing potential sites for hydrogen bonding
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Glycosidic linkages connecting various carbohydrate-like moieties
Stereochemistry and Conformation
The compound contains 20 defined stereogenic centers, making it stereochemically complex . This high level of stereochemical complexity is typical of naturally occurring carbohydrates and their derivatives. The specific stereochemical configuration at each chiral center is crucial for its molecular recognition and potential biological activities.
The rigid bicyclic cores constrain the conformation of the molecule, limiting rotational freedom around certain bonds. This conformational rigidity may be advantageous for specific binding interactions with biological targets, as it reduces the entropic penalty associated with adopting a binding conformation .
Physical and Chemical Properties
Physical Properties
Table 2 summarizes the key physical properties of the compound:
The compound's high polarity suggests it would be soluble in aqueous media but poorly soluble in non-polar organic solvents. The presence of multiple hydroxyl and sulfate groups would likely make the compound hygroscopic, readily absorbing moisture from the atmosphere.
Chemical Reactivity
The chemical reactivity of this compound is governed by its functional groups:
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Sulfate groups can undergo hydrolysis under acidic conditions
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Hydroxyl groups can participate in esterification, etherification, and oxidation reactions
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Glycosidic linkages are susceptible to acid-catalyzed hydrolysis
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The bicyclic core structures may undergo ring-opening under specific conditions
The compound may exhibit similar reactivity patterns to other sulfated carbohydrates, such as those found in glycosaminoglycans like chondroitin sulfate, which contain sulfate esters that can be cleaved by specific sulfatases .
Synthesis and Reaction Pathways
Synthetic Approaches
The synthesis of this complex molecule would likely involve multiple steps and precise control of stereochemistry. Based on related compounds, potential synthetic strategies might include:
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Ketalization/ring-closing metathesis (K/RCM) for construction of the dioxabicyclo[3.2.1]octane cores
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Selective functionalization through dihydroxylation or epoxidation reactions
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Stereoselective glycosylation reactions to establish the glycosidic linkages
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Regioselective sulfation using sulfur trioxide-pyridine complex
A possible synthetic sequence for the dioxabicyclo[3.2.1]octane core, inspired by the synthesis of related structures such as those in sorangicin A, might involve:
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Formation of an appropriate diene diol
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Ketalization/ring-closing metathesis (K/RCM) to construct the bicyclic framework
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Selective functionalization to install the required stereogenic centers
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Strategic introduction of the sulfate groups at specific positions
Key Reaction Intermediates
The synthesis would likely involve key intermediates such as:
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Protected carbohydrate precursors
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Unsaturated bicyclic intermediates prior to functionalization
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Partially sulfated intermediates before complete sulfation
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Glycosyl donors and acceptors for the assembly of the oligosaccharide framework
Biological Activity and Applications
Structure-Activity Relationships
The biological activity of this compound would be influenced by:
Modifications of the sulfation pattern, as seen in related compounds like glycosaminoglycans, can significantly alter biological activities. For example, the different sulfation patterns in chondroitin sulfate variants (CS-A, CS-C, CS-D, and CS-E) result in distinct biological properties .
Analytical Characterization
Spectroscopic Characterization
The compound can be characterized using various analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy would be crucial for structural elucidation, providing information about:
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1H-NMR: Chemical shifts of protons in different chemical environments
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13C-NMR: Carbon skeleton and functional group identification
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2D-NMR (COSY, HSQC, HMBC, ROESY): Connectivity information and stereochemical relationships
For related compounds with dioxabicyclo[3.2.1]octane cores, characteristic 1H-NMR signals have been observed in the regions of δ 3.64-4.27 ppm for oxygenated methine groups and 13C-NMR signals at δ 70.1-84.0 ppm for oxygenated carbon atoms .
Mass Spectrometry
Mass spectrometry would provide information about:
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Molecular weight confirmation
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Fragmentation patterns specific to sulfated glycosides
Characteristic fragment ions for sulfated compounds include m/z 97 [HSO4]− and 143 [Na2HSO4]+, which are diagnostic for the presence of sulfate groups .
Infrared Spectroscopy
IR spectroscopy would reveal characteristic absorption bands for:
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Hydroxyl groups (3440-3441 cm−1)
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Sulfate groups (1263-1270 cm−1)
Chromatographic Analysis
Chromatographic techniques useful for analysis include:
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High-Performance Liquid Chromatography (HPLC): For purity assessment and isolation
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Ion-Exchange Chromatography: Particularly suitable for separating charged molecules like sulfated compounds
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Size Exclusion Chromatography: For molecular weight determination and purification
Recent Research Findings
Structural Analogs and Their Properties
Recent research has explored related compounds with similar structural features:
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Spiculiferosides, sulfated polyhydroxysteroid glycosides isolated from the sea star Henricia spiculifera, contain comparable sulfated glycoside structures with biological relevance .
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Didemniserinolipid B, synthesized using a ketalization/ring-closing metathesis strategy, contains a similar 6,8-dioxabicyclo[3.2.1]octene core that was functionalized through dihydroxylation and epoxidation routes .
These structural analogs provide insights into potential synthetic approaches and biological activities that might be relevant to the compound of interest.
Emerging Applications
Recent findings suggest potential applications in:
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Natural Product Drug Discovery: As components of marine natural products with therapeutic potential .
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Glycobiology Research: As tools for understanding carbohydrate-protein interactions and glycobiology mechanisms .
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Biomaterials Development: As building blocks for functionalized biomaterials with specific biological activities .
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